

Unraveling the Crystal Structure of Gallium(I) Tetrachlorogallate(III): A Technical Guide

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Compound of Interest

Compound Name: Gallium (II) chloride

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Gallium(II) chloride, more accurately formulated as the mixed-valence compound gallium(I) tetrachlorogallate(III) ($\text{Ga}^+[\text{GaCl}_4]^-$ or Ga_2Cl_4), presents a fascinating case in solid-state chemistry. This compound crystallizes in the orthorhombic crystal system, belonging to the centrosymmetric space group Pnna (No. 52). The structure is not a simple diatomic arrangement but a complex ionic lattice composed of Ga^+ cations and tetrahedral $[\text{GaCl}_4]^-$ anions. This guide provides an in-depth analysis of its crystal structure, experimental determination, and key structural parameters for researchers and scientists.

Crystallographic Data and Structural Parameters

The crystal structure of Ga_2Cl_4 has been meticulously determined using single-crystal X-ray diffraction techniques. The unit cell parameters and atomic coordinates provide a precise three-dimensional map of the atomic arrangement.

Unit Cell Parameters

The dimensions of the orthorhombic unit cell at a temperature of 298 K are summarized below.

Parameter	Value
a	9.531(3) Å
b	9.584(3) Å
c	8.892(3) Å
α, β, γ	90°
Unit Cell Volume (V)	812.2(5) Å ³
Formula Units (Z)	4
Crystal System	Orthorhombic
Space Group	Pnna (No. 52)

Table 1: Lattice parameters for Ga₂Cl₄
determined at 298 K.

Atomic Coordinates and Displacement Parameters

The asymmetric unit of the Ga₂Cl₄ structure contains one Ga(I) atom, one Ga(III) atom, and two crystallographically distinct chlorine atoms (Cl1 and Cl2). The Ga(I) and Ga(III) atoms occupy special Wyckoff positions 4c and 4d, respectively, while the chlorine atoms are in general positions 8e.

Atom	Wyckoff Position	x	y	z	U(eq) [Å ²]
Ga1 (Ga ⁺)	4c	1/4	0	0.3013(1)	0.0454(3)
Ga2 (Ga ³⁺)	4d	0.0169(1)	1/4	1/4	0.0270(2)
Cl1	8e	0.1764(2)	0.4034(2)	0.3541(2)	0.0425(4)
Cl2	8e	0.1245(2)	0.1000(2)	0.0898(2)	0.0410(4)

Table 2:
Fractional
atomic
coordinates
and
equivalent
isotropic
displacement
parameters
(U(eq)) for
Ga₂Cl₄.

Molecular Geometry

The structure is characterized by the tetrahedral coordination of the Ga(III) ion, forming the [GaCl₄]⁻ anion. The Ga(I) ion is then situated between these anionic units.

Selected Bond Lengths and Angles

The geometry of the tetrachlorogallate anion is slightly distorted from a perfect tetrahedron, as indicated by the bond lengths and angles.

Bond	Length (Å)	Angle	Value (°)
Ga2—Cl1	2.185(2)	Cl1—Ga2—Cl1'	111.43(9)
Ga2—Cl2	2.189(2)	Cl2—Ga2—Cl2'	112.50(9)
Cl1—Ga2—Cl2	107.65(6)		
Cl1—Ga2—Cl2'	108.85(6)		

Table 3: Key bond lengths and angles within the $[\text{GaCl}_4]^-$ anion. The prime symbol (') denotes a symmetry-related atom.

Experimental Protocols

Synthesis of Ga_2Cl_4

The synthesis of gallium(I) tetrachlorogallate(III) is typically achieved through the reaction of gallium metal with an excess of gallium(III) chloride (GaCl_3).

Methodology:

- **Reactant Loading:** Gallium metal and a stoichiometric excess of GaCl_3 are loaded into a sealed, evacuated glass ampoule.
- **Reaction:** The ampoule is heated, causing the components to melt and react according to the equation: $\text{Ga} + 2\text{GaCl}_3 \rightarrow 3\text{GaCl}_2$ (which is actually Ga_2Cl_4).
- **Purification:** The product can be purified by sublimation under a vacuum to yield colorless crystals of Ga_2Cl_4 . The compound melts at 170.4 °C.

Single-Crystal X-ray Diffraction

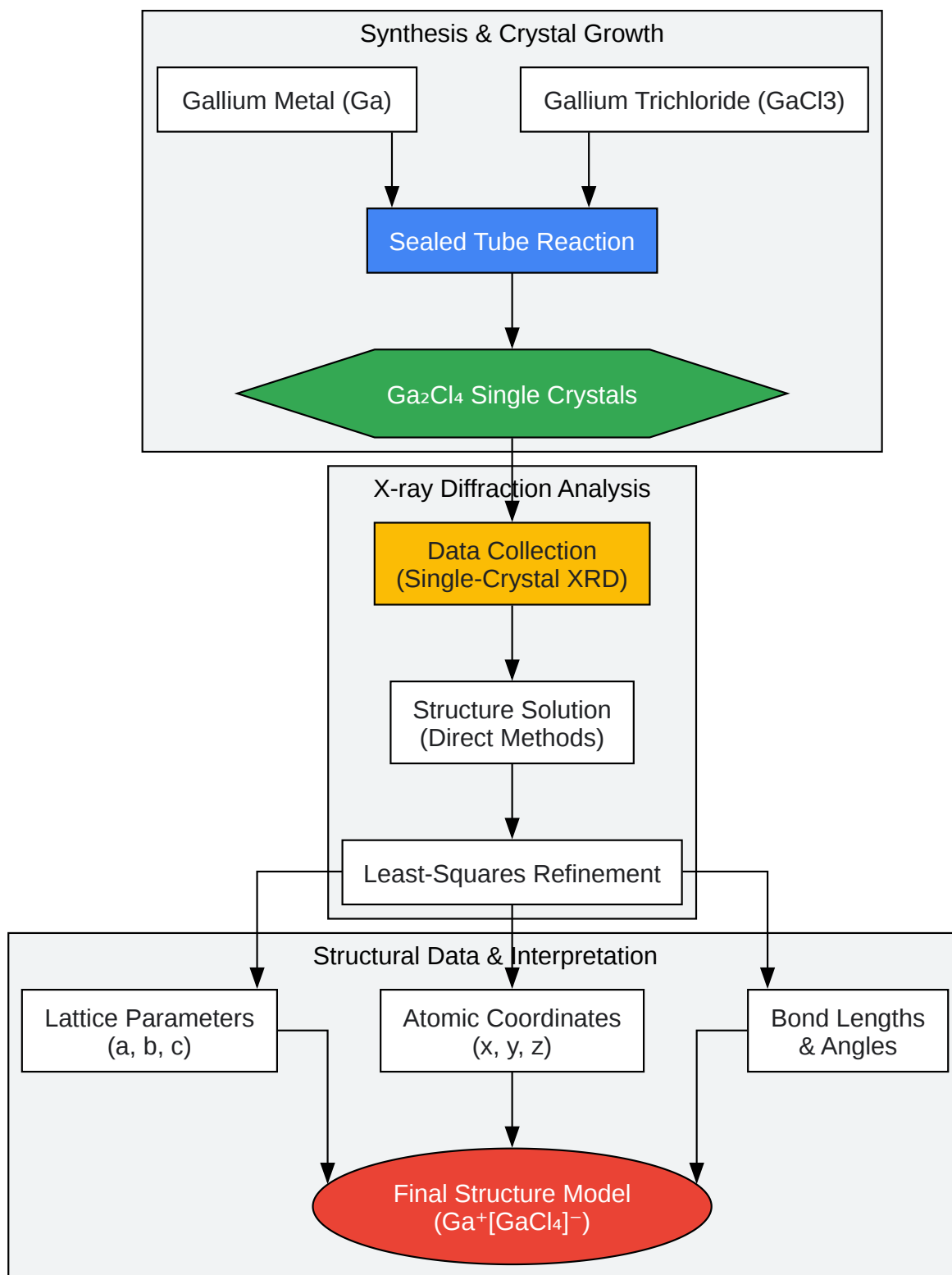
The definitive structure was elucidated using single-crystal X-ray diffraction.

Methodology:

- **Crystal Selection:** A suitable, colorless, plate-like single crystal of Ga_2Cl_4 was selected and mounted on a goniometer head.
- **Data Collection:** The crystal was placed on an automated four-circle diffractometer (such as an Enraf-Nonius CAD-4). Graphite-monochromated Mo $K\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$) was used as the X-ray source. Intensity data were collected at a controlled temperature (298 K).
- **Structure Solution and Refinement:** The collected diffraction data were processed, and the structure was solved using direct methods. The positions of the gallium and chlorine atoms were refined using full-matrix least-squares on F^2 . Anisotropic displacement parameters were applied to all atoms to account for thermal vibrations.

Structural Relationships and Workflow

The process of determining and understanding the crystal structure of Ga_2Cl_4 involves a logical progression from synthesis to detailed structural analysis.



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Caption: Workflow for the determination of the Ga_2Cl_4 crystal structure.

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